1-(3,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

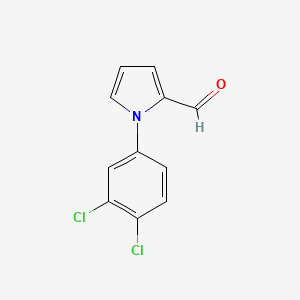

The compound "1-(3,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde" is a pyrrole derivative characterized by the presence of a carbaldehyde functional group attached to the pyrrole ring and two chlorine atoms substituted on the phenyl ring. Pyrrole derivatives are known for their diverse biological activities and applications in material science. The specific substitution pattern on the phenyl ring may influence the electronic properties and reactivity of the compound, making it a potential candidate for various chemical transformations and applications.

Synthesis Analysis

The synthesis of pyrrole derivatives often involves strategies that allow for the introduction of various substituents onto the pyrrole ring. For instance, the Vilsmeier-Haack reagent is commonly used to introduce aldehyde groups onto heterocyclic compounds, as seen in the synthesis of novel pyrazole carbaldehydes . Similarly, a one-step synthesis approach for pyrrole dicarbaldehydes has been reported, which could potentially be adapted for the synthesis of the target compound by modifying the starting materials and reaction conditions . The synthesis of pyrrole derivatives can also involve multi-component reactions, offering a convenient route to complex structures .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be elucidated using various spectroscopic techniques such as NMR and X-ray crystallography. For example, the crystal structure of a related pyrazole carbaldehyde derivative was determined, revealing the planarity between the aldehyde group and the adjacent pyrazole ring . Such structural analyses are crucial for understanding the conformation and electronic distribution in the molecule, which can affect its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Pyrrole derivatives can undergo a variety of chemical reactions, leveraging the reactivity of the aldehyde group and the aromatic system. For instance, they can react with aryl ketones in the presence of a base to yield chalcone-like structures, which can further undergo cyclization to form pyrimidines or thiones . The reactivity of the aldehyde group also allows for the formation of chalcones and dipyrazolopyridines when treated with acetophenones and hydrazine hydrate, respectively . These reactions highlight the versatility of pyrrole carbaldehydes as intermediates in the synthesis of complex heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. Spectroscopic techniques, including NMR and FT-IR, along with computational studies such as density functional theory (DFT), can predict and correlate experimental data with theoretical models . The presence of substituents like chlorine atoms can affect the electron density and polarity of the molecule, which in turn can influence its solubility, boiling point, and melting point. Additionally, the reactivity of the aldehyde group can be exploited in various chemical reactions, as previously discussed.

科学的研究の応用

-

- Application: This compound is used as a chemical intermediate in organic synthesis . It’s a solid that ranges in color from white to yellow .

- Method: It can be used industrially in the preparation of triclocarban by reaction with p-chloroaniline .

- Outcome: It’s an irritant for tissues including eyes and mucous membranes, and inhalation of dust from the chemical is poisonous .

-

- Application: The paper discusses the use of certain chemicals or coatings that can control corrosion caused by aggressive materials and reduce microbial adhesion .

- Method: These additives are applied to the surface of metals to prevent chemical, electrochemical, and microbiological corrosive degradation .

- Outcome: The use of these additives can save energy, materials consumption, and cost, while improving efficiency .

-

- Application: This compound is used as a chemical intermediate in organic synthesis . It’s a solid that ranges in color from white to yellow .

- Method: It can be used industrially in the preparation of triclocarban by reaction with p-chloroaniline .

- Outcome: It’s an irritant for tissues including eyes and mucous membranes, and inhalation of dust from the chemical is poisonous .

-

- Application: The paper discusses the use of certain chemicals or coatings that can control corrosion caused by aggressive materials and reduce microbial adhesion .

- Method: These additives are applied to the surface of metals to prevent chemical, electrochemical, and microbiological corrosive degradation .

- Outcome: The use of these additives can save energy, materials consumption, and cost, while improving efficiency .

Safety And Hazards

This involves identifying any hazards associated with the compound, such as toxicity, flammability, or environmental impact, and outlining appropriate safety precautions.

将来の方向性

This involves discussing potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.

特性

IUPAC Name |

1-(3,4-dichlorophenyl)pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO/c12-10-4-3-8(6-11(10)13)14-5-1-2-9(14)7-15/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPXSTXAGACLSFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=O)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50405849 |

Source

|

| Record name | 1-(3,4-dichlorophenyl)pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde | |

CAS RN |

169036-52-6 |

Source

|

| Record name | 1-(3,4-dichlorophenyl)pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。